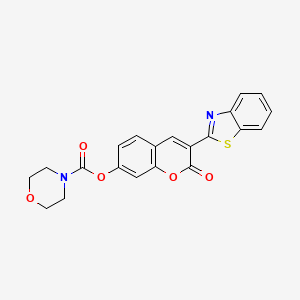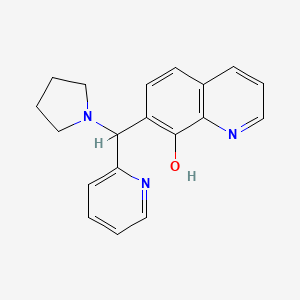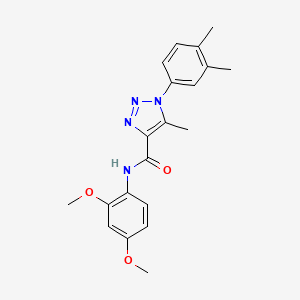
(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
A novel series of triazole analogues of piperazine, including structures similar to (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone, have been synthesized and evaluated for their antibacterial activity against human pathogenic bacteria such as Escherichia coli and Klebsiella pneumoniae. These compounds have shown significant inhibition of bacterial growth, highlighting their potential for further development as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).
Drug Discovery and Molecular Docking Studies
Research on similar compounds has involved detailed spectral characterization, DFT calculations, and molecular docking studies to understand their antibacterial activity. These studies aid in the rational design of novel compounds with potential therapeutic applications, particularly in combating bacterial infections (Shahana & Yardily, 2020).
Structural Characterization in Drug Synthesis
The structural characterization of side products in drug synthesis, such as in the case of (2-chloro-3-nitro-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone, provides valuable insights into the chemical processes involved in the development of new pharmaceuticals. These studies are crucial for understanding the complexities of drug synthesis and for optimizing the production of desired therapeutic compounds (Eckhardt et al., 2020).
Liquid Crystal Properties and Material Science
Research into the liquid crystal properties of certain triazolylferrocene derivatives demonstrates the potential of similar compounds for applications in material science. The study of these properties can lead to the development of new materials with specific optical and electronic characteristics, useful in a wide range of technological applications (Zhao, Guo, Chen, & Bian, 2013).
Antimicrobial and Antioxidant Activities
The synthesis and evaluation of the antimicrobial and antioxidant activities of novel compounds, including those related to this compound, contribute to the discovery of new therapeutic agents. These activities are crucial for addressing the ongoing challenges of antibiotic resistance and oxidative stress-related diseases (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017).
Wirkmechanismus
Target of Action
Without specific studies on this compound, it’s difficult to identify its primary targets. Compounds containing a 1,2,3-triazole ring, such as this one, are known to exhibit a broad range of biological activities . They have been found in many important synthetic drug molecules, suggesting they could interact with a variety of biological targets .
Mode of Action
The mode of action would depend on the specific biological target of the compound. Generally, the 1,2,3-triazole ring could form a bond with a target molecule, leading to changes in the target’s function .
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been found to influence a variety of pathways due to their broad biological activity .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the broad biological activity of similar compounds, the effects could potentially be quite diverse .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the stability of the 1,2,3-triazole ring could be affected by the pH of the environment .
Zukünftige Richtungen
The future directions in the research of triazoles involve the discovery and development of more effective and potent agents, especially in the field of medicinal chemistry . The ability of triazoles to form hydrogen bonds with different targets presents opportunities for improving the pharmacokinetics, pharmacological, and toxicological properties of compounds .
Eigenschaften
IUPAC Name |
(2-phenyltriazol-4-yl)-(4-thiophen-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-18(17-12-19-22(20-17)14-4-2-1-3-5-14)21-9-6-15(7-10-21)24-16-8-11-25-13-16/h1-5,8,11-13,15H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYQCWOOGQOUHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CSC=C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide](/img/structure/B2541258.png)

![7-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2541260.png)



![Oxiran-2-yl-[4-(2-propan-2-ylpyrimidin-4-yl)piperidin-1-yl]methanone](/img/structure/B2541269.png)

![N-(4-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2541271.png)
![N-(3-Chlorophenyl)-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2541273.png)



